molecular formula C29H25ClN6 B11612134 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11612134
M. Wt: 493.0 g/mol
InChI Key: BUNNEGYBNWJMGB-UHFFFAOYSA-N
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Description

Structurally, it features a pyridinyl-piperazinyl moiety at position 1, a 4-chlorobenzyl group at position 2, a methyl group at position 3, and a nitrile at position 4 (Figure 1). Its synthesis involves reacting 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 2-pyridinylpiperazine in a dioxane/dimethylformamide (DMF) mixture at 60–80°C for 12 hours . Elemental analysis confirms its composition (C: 63.49%, H: 4.66%, N: 19.85%), aligning with the calculated formula C15H13ClN4 (284.75 g/mol) .

Properties

Molecular Formula

C29H25ClN6

Molecular Weight

493.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H25ClN6/c1-20-23(18-21-9-11-22(30)12-10-21)29(35-16-14-34(15-17-35)27-8-4-5-13-32-27)36-26-7-3-2-6-25(26)33-28(36)24(20)19-31/h2-13H,14-18H2,1H3

InChI Key

BUNNEGYBNWJMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)C6=CC=CC=N6)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-A]benzimidazole core, followed by the introduction of the chlorobenzyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Core Reactivity of the Pyrido[1,2-a]benzimidazole Skeleton

The fused pyrido-benzimidazole core exhibits aromaticity and electron-deficient regions, enabling electrophilic substitution reactions. Key reactive positions include:

  • C-4 Carbonitrile Group : The nitrile moiety (CN-\text{C}\equiv\text{N}) is susceptible to nucleophilic addition or hydrolysis under acidic/basic conditions, potentially forming carboxylic acids or amides .

  • N-1 Piperazinyl Substituent : The piperazine ring can undergo alkylation, acylation, or protonation at the secondary amine, modifying its electronic and steric properties .

Chlorobenzyl Group

The 4-chlorobenzyl moiety (CH2C6H4Cl-\text{CH}_2\text{C}_6\text{H}_4\text{Cl}) participates in:

  • Nucleophilic Aromatic Substitution : Chlorine at the para position can be replaced by nucleophiles (e.g., hydroxide, amines) under catalytic conditions.

  • Oxidative Transformations : Potential oxidation of the benzyl methylene group (CH2-\text{CH}_2-) to a ketone under strong oxidizing agents like KMnO₄ .

Pyridine-Piperazine Moiety

The 2-pyridinyl-piperazine side chain enables:

  • Coordination Chemistry : The pyridine nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that alter solubility and reactivity .

  • Proton Transfer Reactions : The tertiary amine in piperazine participates in acid-base interactions, influencing the compound’s solubility in physiological media .

Synthetic Modifications

Reaction pathways for derivatization include:

Reaction Type Conditions Product Application
Nucleophilic Substitution K₂CO₃, DMF, 80°CReplacement of Cl with −OCH₃, −NH₂Enhanced bioavailability
Reductive Amination NaBH₃CN, MeOH, RTConversion of nitrile to primary amine (−CH₂NH₂)Prodrug synthesis
Cross-Coupling Pd(PPh₃)₄, Dioxane, 100°CSuzuki coupling with aryl boronic acidsStructural diversification

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the benzimidazole ring, forming smaller aromatic fragments.

  • Hydrolytic Degradation : In aqueous acidic conditions, the piperazine ring undergoes hydrolysis, yielding ethylenediamine derivatives .

Comparative Reactivity with Analogues

A comparison of reactivity across structurally related compounds reveals:

Compound Key Functional Groups Reactivity Profile
2-(4-Chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile−C≡N, −CH₂C₆H₄ClHigher electrophilicity at C-4 due to nitrile; slower substitution kinetics
1-[4-(2-Hydroxyethyl)piperazinyl] derivatives−OH, piperazineEnhanced solubility in polar solvents; prone to oxidation
Pyrido[1,2-a]benzimidazoles with alkoxy groups−OCH₃, −OC₂H₅Resistance to nucleophilic substitution; stability under basic conditions

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar benzimidazole structures exhibit significant anticancer activities. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study focusing on related compounds demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. A related study evaluated the antimicrobial properties of 2-mercaptobenzimidazole derivatives against a range of microbial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents, such as chlorine in this compound, is believed to enhance its antimicrobial properties.

Case Study 1: Anticancer Activity

A series of benzimidazole derivatives were synthesized and tested for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The most potent compounds showed IC50 values significantly lower than that of 5-Fluorouracil (5-FU), a standard chemotherapy drug. This suggests that compounds structurally similar to 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile could serve as promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study, various substituted benzimidazole derivatives were tested for their antimicrobial activity using the tube dilution method. The results indicated that compounds with nitro and halo groups exhibited significant antimicrobial effects against tested bacterial strains. This underscores the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s activity and properties are influenced by substitutions on the piperazinyl ring, benzyl group, and alkyl chains. Key analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-(4-Cl-benzyl), 3-Me, 1-(2-pyridinyl-piperazinyl) C15H13ClN4 284.75 Anticancer (in vitro)
2-Benzyl-3-methyl-1-[4-(3-phenyl-2-propenyl)-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile 1-(3-phenylpropenyl-piperazinyl) C32H31N5 493.62 Increased lipophilicity
1-[4-(4-Methoxybenzyl)-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-(4-MeO-benzyl-piperazinyl) C25H25N5O 411.50 Enhanced solubility (methoxy group)
1-[4-(4-Fluorobenzyl)-piperazinyl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Octyl, 1-(4-F-benzyl-piperazinyl) C32H38FN5 511.68 High lipophilicity (octyl chain)
3-Methyl-1-[4-(2-methylphenyl)-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile 1-(2-Me-phenyl-piperazinyl) C23H24N5 370.47 Steric hindrance (ortho-methyl)

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight and Lipophilicity : The target compound (284.75 g/mol) falls within the ideal range for oral bioavailability, whereas octyl-substituted analogs (>500 g/mol) may face absorption challenges .
  • Nitrile Group: The 4-cyano moiety is conserved across most analogs, suggesting its critical role in hydrogen bonding or target binding .

Biological Activity

The compound 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is a member of the pyrido[1,2-a]benzimidazole class, which has garnered attention for its diverse biological activities. This article collates findings on its biological activity, focusing on its potential as an antitubercular agent and other therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20ClN5C Molecular Weight 375 87 g mol \text{C}_{20}\text{H}_{20}\text{ClN}_{5}\text{C}\quad \text{ Molecular Weight 375 87 g mol }

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB).

Antitubercular Activity

A study highlighted the effectiveness of a closely related compound, 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile , which demonstrated potent antitubercular properties. The minimum inhibitory concentration (MIC) against resistant strains was reported at sub-micromolar levels, showcasing its potential as a lead compound for TB treatment .

Table 1: Antitubercular Activity of Pyrido[1,2-a]benzimidazole Derivatives

Compound NameMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
3a0.12>100>833
3h0.5816

Note: The selectivity index (SI) is calculated as IC50/MIC, indicating the safety margin for therapeutic use.

The mechanism by which these compounds exert their antitubercular effects involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways. The presence of the pyrido and benzimidazole moieties is believed to enhance binding affinity to bacterial targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of these compounds:

  • Study on Compound 3a : This compound was subjected to high-throughput screening against a library of over 6000 compounds, resulting in its identification as a promising candidate due to its low toxicity and high activity against multidrug-resistant TB strains .
  • Structure-Activity Relationship (SAR) Analysis : Modifications to the benzyl ring were explored to improve potency and reduce toxicity. The SAR studies revealed that certain substitutions could significantly enhance biological activity while maintaining a favorable toxicity profile .

Additional Biological Activities

Beyond antitubercular effects, pyrido[1,2-a]benzimidazoles have been investigated for various other biological activities:

  • Anticancer Properties : Some derivatives have shown moderate in vitro cytotoxicity against leukemia cell lines, indicating potential as anticancer agents .
  • Antimicrobial Effects : Compounds within this class have also been evaluated for their ability to inhibit growth in various microbial strains, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, enamines, and aromatic aldehydes. A one-pot MCR approach with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yields pyrido[1,2-a]benzimidazole derivatives. Precipitation from the reaction medium ensures high purity without tedious work-up . Catalysts (e.g., palladium or copper) and solvents like DMF or toluene are critical for cyclization and functionalization steps . Yields vary with reagent ratios, temperature (50–100°C), and catalyst loading. For example, MCR methods achieve ~88% yield , while stepwise syntheses may show lower efficiency due to intermediate instability.

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and aromaticity patterns. Chlorobenzyl and pyridinyl groups show distinct deshielding in aromatic regions .
  • IR : Peaks at 2139 cm1^{-1} (C≡N stretch) and 2231 cm1^{-1} (C≡N in carbonitrile) validate functional groups .
  • Mass Spectrometry : High-resolution TOF-MS provides exact mass confirmation (e.g., C24_{24}H26_{26}ClN7_7O requires 463.96 g/mol) .
  • HPLC : Purity ≥98% is verified using C18 columns with acetonitrile/water gradients .

Q. How does the chlorobenzyl group influence the compound’s physicochemical properties?

The 4-chlorobenzyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability. However, it may reduce aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays . The electron-withdrawing Cl atom stabilizes the benzimidazole core, affecting π-π stacking in target binding .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., nM vs. µM ranges) arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) . Meta-analyses of structural analogs (e.g., pyridazine derivatives with anti-bacterial activity) can identify trends in substituent effects .

Q. How can in vitro-to-in vivo efficacy gaps be addressed for this compound?

Poor pharmacokinetics (e.g., rapid hepatic clearance) often underlie in vivo inefficacy. Solutions:

  • Prodrug Design : Introduce hydrolyzable esters at the carbonitrile group to enhance bioavailability .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life .
  • Metabolic Stability Assays : Monitor CYP450 metabolism using liver microsomes to identify vulnerable sites for structural modification .

Q. What computational methods predict binding modes with target proteins (e.g., kinases)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ATP-binding pockets. The pyridinyl-piperazinyl moiety forms hydrogen bonds with kinase hinge regions, while the benzimidazole core engages in hydrophobic interactions. Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Q. How do solvent polarity and pH impact stability during long-term storage?

  • Polar Solvents : Acetonitrile or DMSO prevent aggregation but may accelerate degradation at >40°C.
  • pH : Stability is optimal at pH 6–7.5; acidic conditions (<5) hydrolyze the piperazinyl group, while basic conditions (>8) degrade the benzimidazole ring .
  • Storage : Lyophilized powders at -20°C in argon retain >95% purity for 12 months .

Methodological Guidance

Designing SAR Studies to Optimize Selectivity

  • Core Modifications : Replace pyrido[1,2-a]benzimidazole with imidazo[1,2-a]pyridine to assess ring size effects .
  • Substituent Scanning : Systematically vary chlorobenzyl (e.g., 4-F, 4-CF3_3) and pyridinyl groups (e.g., 3-pyridinyl vs. 2-pyridinyl) to map steric/electronic requirements .
  • Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify selectivity drivers .

Analyzing Conflicting Solubility Data in Different Buffers

  • Buffer Composition : Phosphate buffers (pH 7.4) may precipitate the compound due to ion pairing; use HEPES or Tris with 0.1% Tween-80 to enhance solubility .
  • Dynamic Light Scattering (DLS) : Detect aggregates >100 nm that skew solubility measurements .

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